2-(4-Methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(4-Methyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the thiazole ring and an acetamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Scientific Research Applications
2-(4-Methyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory effects.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
Some thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . Another study found that certain thiazole derivatives showed dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity .
Biochemical Pathways
Thiazole derivatives have been found to interact with dna and topoisomerase ii , which are involved in critical cellular processes such as DNA replication and transcription, and cell cycle progression.
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death
Future Directions
Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-methylthiazole with acetamide under specific conditions. One common method is the cyclization of appropriate precursors in the presence of a base. For instance, the reaction of 4-methylthiazole with chloroacetamide in the presence of a base like sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)thiazole: This compound has a similar thiazole ring structure but with a chlorophenyl group instead of a methyl group.
2-(4-Methylphenyl)thiazole: Similar to 2-(4-Methyl-1,3-thiazol-2-yl)acetamide but with a phenyl group at the 2-position.
2-(4-Methyl-1,3-thiazol-2-yl)ethanol: This compound has an ethanol group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the acetamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-10-6(8-4)2-5(7)9/h3H,2H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBLTBKNIPVVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351884 | |
Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173739-73-6 | |
Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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